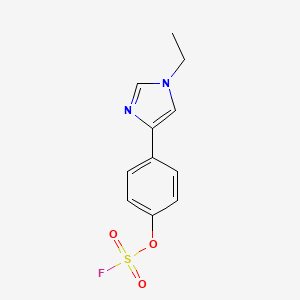
1-Ethyl-4-(4-fluorosulfonyloxyphenyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(4-fluorosulfonyloxyphenyl)imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. This particular compound features an ethyl group at the 1-position and a 4-(4-fluorosulfonyloxyphenyl) substituent at the 4-position of the imidazole ring. The presence of the fluorosulfonyloxy group imparts unique chemical properties to the molecule, making it of interest in various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Ethyl-4-(4-fluorosulfonyloxyphenyl)imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the 4-(4-fluorosulfonyloxyphenyl) group: This step involves the reaction of the imidazole derivative with a fluorosulfonyloxyphenyl reagent under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Ethyl-4-(4-fluorosulfonyloxyphenyl)imidazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Ethyl-4-(4-fluorosulfonyloxyphenyl)imidazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-fluorosulfonyloxyphenyl)imidazole involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can form strong interactions with nucleophilic sites on enzymes and receptors, leading to inhibition or activation of their functions . The imidazole ring can also participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
1-Ethyl-4-(4-fluorosulfonyloxyphenyl)imidazole can be compared with other imidazole derivatives, such as:
1-Methyl-4-(4-fluorosulfonyloxyphenyl)imidazole: Similar structure but with a methyl group instead of an ethyl group, leading to differences in lipophilicity and reactivity.
1-Ethyl-4-(4-chlorosulfonyloxyphenyl)imidazole: The chlorine atom in place of fluorine results in different electronic and steric effects, affecting the compound’s chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-ethyl-4-(4-fluorosulfonyloxyphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3S/c1-2-14-7-11(13-8-14)9-3-5-10(6-4-9)17-18(12,15)16/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUULYQRUNKXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)C2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B2818524.png)
![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2818525.png)
![1,1-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine hydrochloride](/img/structure/B2818526.png)
![8-(5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2818528.png)
![4-[4-(dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2818531.png)

![3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B2818533.png)

![5-(2-methyl-1,3-thiazol-4-yl)-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2818539.png)

![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2818543.png)



